2-Iodo-5-(pyridin-3-yl)oxazole
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Overview
Description
2-Iodo-5-(pyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a pyridine ring, with an iodine atom attached to the oxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodine atom makes it a valuable intermediate for further functionalization through various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(pyridin-3-yl)oxazole can be achieved through several methods. One common approach involves the cyclization of a suitable precursor. For example, starting with 3-iodopyridine and an appropriate oxazole precursor, the compound can be synthesized through a cyclization reaction under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(pyridin-3-yl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.
Cross-Coupling Reactions: Palladium catalysts and ligands are commonly used in Suzuki or Sonogashira couplings.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(pyridin-3-yl)oxazole, while a Suzuki coupling with phenylboronic acid would produce 2-phenyl-5-(pyridin-3-yl)oxazole.
Scientific Research Applications
2-Iodo-5-(pyridin-3-yl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies investigating the biological activity of oxazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(pyridin-3-yl)oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding interactions through halogen bonding, while the oxazole and pyridine rings can participate in π-π stacking or hydrogen bonding with biological macromolecules. These interactions can influence the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
2-Iodo-5-(pyridin-3-yl)oxazole can be compared with other similar compounds, such as:
2-Iodo-5-(pyridin-2-yl)oxazole: This compound has the iodine atom and oxazole ring in the same positions but with the pyridine ring attached at a different position. The change in position can affect the compound’s reactivity and biological activity.
2-Bromo-5-(pyridin-3-yl)oxazole: The bromine atom in place of iodine can lead to differences in reactivity, particularly in substitution and coupling reactions.
2-Iodo-5-(pyridin-4-yl)oxazole: Similar to this compound, but with the pyridine ring attached at the 4-position, which can influence the compound’s properties and applications.
Properties
Molecular Formula |
C8H5IN2O |
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Molecular Weight |
272.04 g/mol |
IUPAC Name |
2-iodo-5-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5IN2O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H |
InChI Key |
BPOPGWNXVXOVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(O2)I |
Origin of Product |
United States |
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